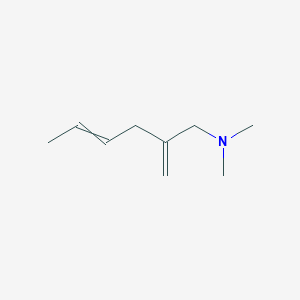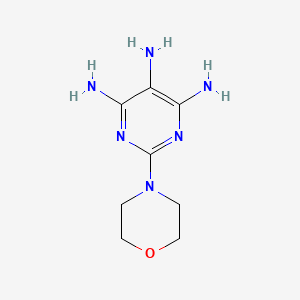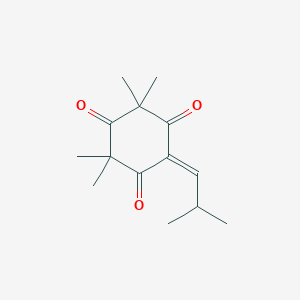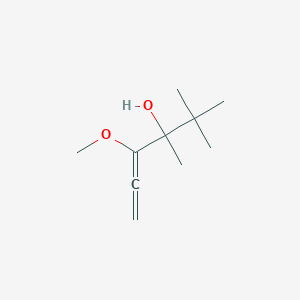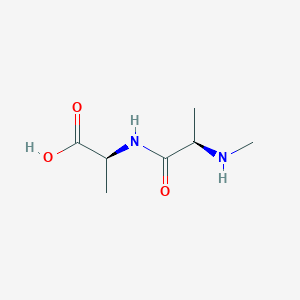![molecular formula C14H22O2 B14583522 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one CAS No. 61157-54-8](/img/structure/B14583522.png)
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6,6-Trimethylbicyclo[320]heptan-2-yl)oxolan-2-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one typically involves the reaction of 2,6,6-trimethylbicyclo[3.2.0]heptan-2-yl derivatives with oxolan-2-one under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Another similar compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one is unique due to its specific bicyclic structure and the presence of the oxolan-2-one moiety. This combination of structural features imparts unique chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61157-54-8 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5-(2,6,6-trimethyl-2-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)8-10-9(13)6-7-14(10,3)11-4-5-12(15)16-11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
GLYUOWGONOLRFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C1CCC2(C)C3CCC(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


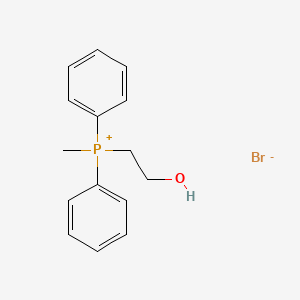
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
